molecular formula C20H21N3O B14962486 2-(benzylamino)-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one

2-(benzylamino)-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one

Cat. No.: B14962486
M. Wt: 319.4 g/mol
InChI Key: MSSXRQQFEOCTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylamino)-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of benzylamino and methylbenzyl groups attached to the pyrimidine ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzylamine derivatives with pyrimidine precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, acids, and bases can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2-(benzylamino)-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylamino)-6-methylpyrimidin-4(3H)-one: Lacks the 4-methylbenzyl group, which may result in different chemical and biological properties.

    2-(benzylamino)-5-(4-methylbenzyl)pyrimidin-4(3H)-one: Lacks the 6-methyl group, potentially affecting its reactivity and activity.

    6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one: Lacks the benzylamino group, which may alter its interaction with biological targets.

Uniqueness

2-(benzylamino)-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one is unique due to the specific combination of benzylamino, methyl, and methylbenzyl groups attached to the pyrimidine ring. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

2-(benzylamino)-4-methyl-5-[(4-methylphenyl)methyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C20H21N3O/c1-14-8-10-16(11-9-14)12-18-15(2)22-20(23-19(18)24)21-13-17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H2,21,22,23,24)

InChI Key

MSSXRQQFEOCTAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(N=C(NC2=O)NCC3=CC=CC=C3)C

Origin of Product

United States

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